N-(4-氯苯基)吡咯烷-3-胺

描述

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine and related compounds has been explored through various synthetic routes. For instance, a novel synthetic route was developed for a compound with a similar structure, where a dynamic process due to nitrogen inversion at the central amine nitrogen was identified . Another study reported the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides, which shares a similar chlorophenyl component with the compound of interest . Additionally, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which could provide insights into the synthesis of chlorophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chlorophenyl)pyrrolidin-3-amine has been characterized using various techniques. For example, the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was determined using X-ray diffraction, which could provide valuable information about the structural aspects of chlorophenyl amines . The crystal structure of another related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was also elucidated, revealing how molecules form inversion dimers and are packed into layers by π-stacking interactions .

Chemical Reactions Analysis

The reactivity of N-(4-chlorophenyl)pyrrolidin-3-amine can be inferred from studies on similar compounds. For instance, unique oxidation reactions of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin have been reported, which could be relevant for understanding the oxidative behavior of related amines . Moreover, the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by cyclization of aminyl radicals generated from N-chloro-N-alkylalk-4-enylamines provides insights into the radical chemistry of chlorophenyl amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorophenyl)pyrrolidin-3-amine can be compared to those of structurally related compounds. The study on N-(chlorophenyl)pyridinecarboxamides discussed the physicochemical properties, melting temperatures, and interaction landscapes of these compounds, which could be relevant for understanding the properties of chlorophenyl amines . Additionally, the crystal structure analysis of related compounds provides information on their solid-state properties, such as hydrogen bonding and molecular packing .

科学研究应用

合成与表征

- 已对N-(4-氯苯基)吡咯烷-3-胺及类似化合物进行了合成和表征研究。例如,一项研究专注于合成Co(III)配合物,其中包括N,N′-二水杨醛亚胺-1,2-苯二胺二阴离子和各种胺类,包括吡咯烷。这些配合物使用了红外光谱、紫外-可见光谱和核磁共振等技术进行分析(Amirnasr et al., 2001)。

不对称合成

- 该化合物已被用于不对称合成过程中。例如,一项研究详细介绍了通过腈阴离子环化策略高效合成N-叔丁基二取代吡咯烷的方法,展示了其在手性吡咯烷的制备中的应用(Chung et al., 2005)。

药物应用

- 研究已探讨了N-(4-氯苯基)吡咯烷-3-胺衍生物在药物领域的应用。例如,关于由吡咯烷二酮衍生的N-曼尼希碱的研究表明它们作为抗惊厥药物的潜力(Kamiński等,2013)。

CCR4拮抗剂

- 在免疫学和炎症领域,已合成了N-(4-氯苯基)吡咯烷-3-胺衍生物作为CCR4拮抗剂,在临床前模型中显示出抗炎活性的潜力(Yokoyama et al., 2009)。

有机活化剂

- 该化合物还被用作芳香亚胺还原的有机活化剂,展示了吡咯烷衍生物在有机化学应用中的多功能性(Onomura et al., 2006)。

未来方向

Pyrrolidine derivatives, such as N-(4-chlorophenyl)pyrrolidin-3-amine, continue to be of interest in drug discovery due to their versatile structure and potential biological activity . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

属性

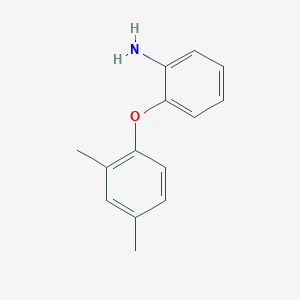

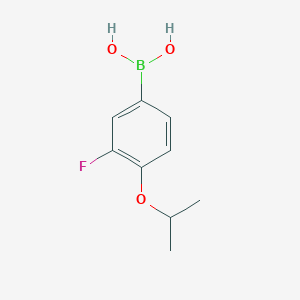

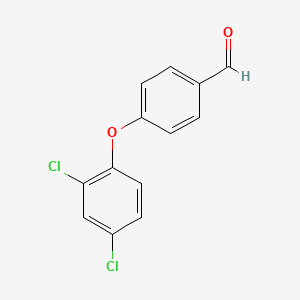

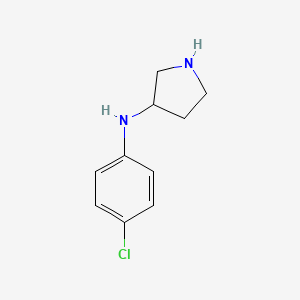

IUPAC Name |

N-(4-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFRLEXMICVMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)pyrrolidin-3-amine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。